molecular formula C15H17NO B15393663 N-benzyl-3-methoxy-N-methylaniline

N-benzyl-3-methoxy-N-methylaniline

Cat. No.: B15393663
M. Wt: 227.30 g/mol
InChI Key: BXBCQWYERUFTQQ-UHFFFAOYSA-N
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Description

N-Benzyl-3-methoxy-N-methylaniline is a tertiary aromatic amine characterized by a benzyl group, a methyl group, and a methoxy substituent at the 3-position of the aniline ring. Its molecular formula is C₁₅H₁₇NO, with an estimated molecular weight of 239.3 g/mol (calculated based on structural analogs) .

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

N-benzyl-3-methoxy-N-methylaniline

InChI

InChI=1S/C15H17NO/c1-16(12-13-7-4-3-5-8-13)14-9-6-10-15(11-14)17-2/h3-11H,12H2,1-2H3

InChI Key

BXBCQWYERUFTQQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC(=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Compounds

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Electronic Effects
N-Benzyl-3-methoxy-N-methylaniline C₁₅H₁₇NO 3-OCH₃, N-benzyl, N-CH₃ 239.3 Electron-donating (OCH₃), lipophilic
N-Methyl-N-benzylaniline C₁₄H₁₅N N-benzyl, N-CH₃ 197.3 Lacks methoxy; reduced polarity
3-Chloro-4-methoxy-N-(3-methylbenzyl)aniline C₁₅H₁₆ClNO 3-Cl, 4-OCH₃, N-(3-methylbenzyl) 277.7 Electron-withdrawing (Cl), steric bulk
N-Benzyl-3-nitroaniline C₁₃H₁₂N₂O₂ 3-NO₂, N-benzyl 244.3 Strong electron-withdrawing (NO₂)
3-Methoxy-N,N-dimethylaniline C₉H₁₃NO 3-OCH₃, N,N-dimethyl 151.2 Enhanced solubility (dimethyl groups)

Key Observations :

  • Methoxy vs. Nitro/Chloro Groups : The methoxy group in this compound donates electrons via resonance, increasing ring reactivity toward electrophilic substitution compared to nitro () or chloro () analogs, which deactivate the ring .

Key Insights :

  • Methoxy Group Role: The methoxy group in this compound may enhance binding to enzymes or receptors via hydrogen bonding, unlike non-polar N,N-dimethylbenzylamine () .
  • Chloro Substituents : Chlorine in ’s compound increases antimicrobial activity but reduces solubility, highlighting a trade-off between efficacy and pharmacokinetics .

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